molecular formula C23H25NO6 B2599879 Fmoc-L-Aea-OH CAS No. 1234692-73-9

Fmoc-L-Aea-OH

Cat. No.: B2599879
CAS No.: 1234692-73-9
M. Wt: 411.454
InChI Key: TXJYSZJEMZMZKY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Aea-OH, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(1,3-dioxolan-2-yl)pentanoic acid, is a versatile derivative used in peptide synthesis. This compound is particularly valuable for introducing a highly reactive aldehyde functionality into a peptide side chain. It is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions and is used to liberate the side chain aldehyde group upon standard cleavage conditions with trifluoroacetic acid (TFA) and water .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Aea-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-L-Aea-OH involves the introduction of a reactive aldehyde group into peptide side chains. This aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine, leading to the formation of cross-links. These cross-links can stabilize protein structures or create new functional properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Aea-OH is unique due to its ability to introduce a highly reactive aldehyde group into peptide side chains. This functionality allows for a wide range of chemical modifications and applications that are not possible with other Fmoc-protected amino acids .

Properties

IUPAC Name

(2S)-5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJYSZJEMZMZKY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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